

Application Notes and Protocols: Oligonucleotide Labeling with BDP TR Azide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: BDP TR azide

Cat. No.: B13722306

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed protocols for the labeling of oligonucleotides with **BDP TR azide**, a bright and photostable fluorescent dye. BDP TR is an excellent alternative to ROX and Texas Red, offering high fluorescence quantum yield and greater resistance to oxidation.^{[1][2]} The primary method for conjugation is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry."^{[4][5]} This reaction is highly specific and efficient, creating a stable triazole linkage between an alkyne-modified oligonucleotide and the **BDP TR azide**.^{[4][5]} These labeled oligonucleotides are valuable tools for a variety of applications, including fluorescence in situ hybridization (FISH), polymerase chain reaction (PCR), and fluorescence microscopy.

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided below.

Reagent/Material	Specifications	Storage
BDP TR Azide	Molecular Weight: 506.34 g/mol [1][3]	Store at -20°C in the dark, desiccated.[1][2][3]
Alkyne-Modified Oligonucleotide	Custom synthesized with a terminal alkyne group	Store as recommended by the supplier, typically at -20°C.
Dimethylsulfoxide (DMSO)	Anhydrous, reaction grade	Room temperature
Click Chemistry Buffer	Contains copper(II) and triethylammonium acetate, pH 7	As recommended by the supplier
Ascorbic Acid	Freshly prepared 50 mM solution in nuclease-free water	Prepare fresh for each use.
Nuclease-Free Water	Room temperature	
Acetone	ACS grade or higher	Room temperature
Purification System	High-performance liquid chromatography (HPLC) system	Not applicable

Experimental Protocols

Preparation of Stock Solutions

- **BDP TR Azide** Stock Solution (10 mM): Dissolve the required amount of **BDP TR azide** in anhydrous DMSO to a final concentration of 10 mM. For example, dissolve 0.51 mg of **BDP TR azide** in 100 µL of DMSO. Vortex thoroughly until the dye is completely dissolved.
- **Alkyne-Modified Oligonucleotide** Stock Solution: Dissolve the lyophilized alkyne-modified oligonucleotide in nuclease-free water to a desired stock concentration (e.g., 100 µM). The exact concentration should be determined by UV-Vis spectrophotometry.
- **Ascorbic Acid** Solution (50 mM): Prepare a fresh solution of ascorbic acid in nuclease-free water at a concentration of 50 mM. This solution is prone to oxidation and should be made immediately before use.[4]

Oligonucleotide Labeling via Click Chemistry

The following protocol is recommended for the conjugation of alkyne-containing oligonucleotides with **BDP TR azide**.^[4]

- In a microcentrifuge tube, combine the following reagents in the order listed:

Reagent	Volume	Final Concentration
Nuclease-free water	To final volume	-
Alkyne-modified oligonucleotide	X μ L	100 μ M
Click Chemistry Buffer	Y μ L	1X
BDP TR Azide (10 mM in DMSO)	Z μ L	1.5 - 2 equivalents relative to oligo
Ascorbic Acid (50 mM, freshly prepared)	W μ L	5 mM

Note: The final reaction volume will depend on the scale of the reaction. The volumes of each reagent should be calculated accordingly.

- Vortex the reaction mixture gently after the addition of each reagent.
- Incubate the reaction at room temperature for 1-4 hours, protected from light. For longer oligonucleotides or lower concentrations, the reaction time may be extended to overnight.
- After the incubation is complete, proceed immediately to the purification step.

Purification of BDP TR-Labeled Oligonucleotide

Purification is critical to remove unreacted **BDP TR azide** and other reaction components.

- Acetone Precipitation:
 - Add 10 volumes of cold acetone to the reaction mixture.

- Vortex briefly and incubate at -20°C for at least 1 hour to precipitate the labeled oligonucleotide.
- Centrifuge the mixture at high speed (e.g., 14,000 x g) for 10 minutes to pellet the oligonucleotide.^[4]
- Carefully decant the supernatant containing the unreacted dye.
- Wash the pellet with 1 mL of 70% ethanol, centrifuge again, and decant the supernatant.
- Air-dry the pellet for 10-15 minutes to remove residual ethanol. Do not over-dry.
- High-Performance Liquid Chromatography (HPLC):
 - For the highest purity, the labeled oligonucleotide should be purified by reverse-phase HPLC.
 - Dissolve the air-dried pellet in an appropriate volume of nuclease-free water or HPLC-grade water.
 - Use a suitable C18 column and a gradient of acetonitrile in triethylammonium acetate (TEAA) buffer to separate the labeled oligonucleotide from unlabeled strands and free dye.

Data Presentation

The following tables summarize the key quantitative data for **BDP TR azide** and the resulting labeled oligonucleotides.

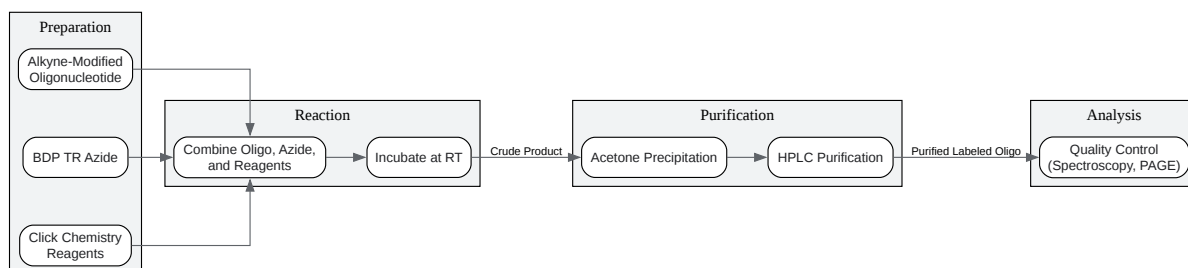
Table 1: Properties of **BDP TR Azide**

Property	Value	Reference
Molecular Weight	506.34 g/mol	[1] [3]
Excitation Maximum (λ_{ex})	589 nm	[1] [2] [3]
Emission Maximum (λ_{em})	616 nm	[1] [2] [3]
Molar Extinction Coefficient (ϵ)	69,000 M ⁻¹ cm ⁻¹	[1] [2] [3]
Fluorescence Quantum Yield (Φ)	0.9	[1] [2] [3]
Solubility	Good in DMF, DMSO, DCM	[1] [2] [3]

Table 2: Click Chemistry Reaction Components

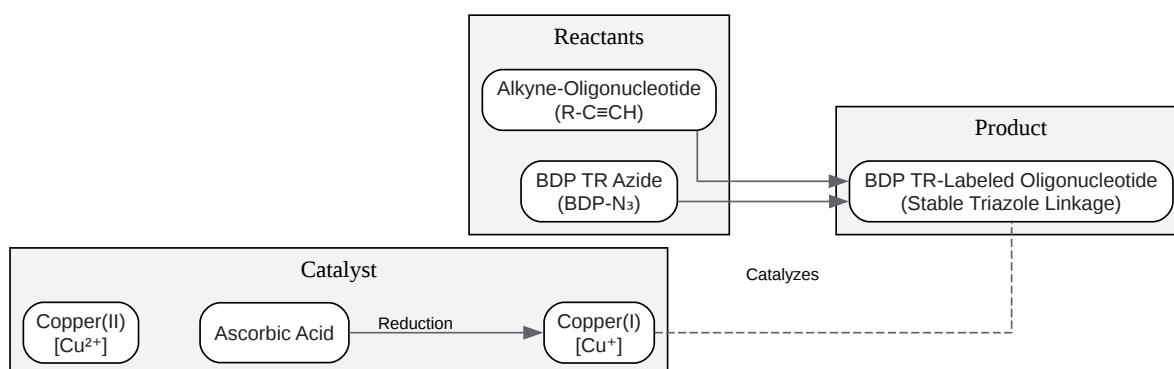
Component	Stock Concentration	Recommended Final Concentration	Purpose
Alkyne-Modified Oligonucleotide	Varies (e.g., 100 μ M)	20 - 200 μ M	Substrate for labeling
BDP TR Azide	10 mM in DMSO	1.5x oligonucleotide concentration	Fluorescent label
Click Chemistry Buffer	Varies	1X	Provides Cu(II) and maintains pH
Ascorbic Acid	50 mM in water	0.5 mM	Reducing agent for Cu(II) to Cu(I) [4]

Visualizations



[Click to download full resolution via product page](#)

Caption: Experimental workflow for oligonucleotide labeling with **BDP TR azide**.



[Click to download full resolution via product page](#)

Caption: Simplified mechanism of copper-catalyzed azide-alkyne cycloaddition (Click Chemistry).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. lumiprobe.com [lumiprobe.com]
- 2. content.labscoop.com [content.labscoop.com]
- 3. BDP TR azide (A270115) | Antibodies.com [antibodies.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. lumiprobe.com [lumiprobe.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Oligonucleotide Labeling with BDP TR Azide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13722306#oligonucleotide-labeling-with-bdp-tr-azide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com